N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid is a chemical compound with the molecular formula C5H8N2O6 and a molecular weight of 192.13 g/mol This compound is characterized by the presence of an imidodicarbonic acid core with a carboxyaminoethyl substituent
Preparation Methods
The synthesis of N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid involves several steps. One common method includes the reaction of imidodicarbonic acid with 2-aminoethyl carboxylate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pH to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, influencing their activity and function. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor .
Comparison with Similar Compounds
N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid can be compared with other similar compounds, such as:
Imidodicarbonic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications.
Carboxyaminoethyl compounds: These compounds have a carboxyaminoethyl group but differ in their core structures, affecting their reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
143931-37-7 |
---|---|
Molecular Formula |
C5H8N2O6 |
Molecular Weight |
192.13 g/mol |
IUPAC Name |
carboxy-[2-(carboxyamino)ethyl]carbamic acid |
InChI |
InChI=1S/C5H8N2O6/c8-3(9)6-1-2-7(4(10)11)5(12)13/h6H,1-2H2,(H,8,9)(H,10,11)(H,12,13) |
InChI Key |
JKCQZANJQXIGGJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(C(=O)O)C(=O)O)NC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.